alpha-(Trichloromethyl)-2-pyridineethanol
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Overview
Description
Alpha-(Trichloromethyl)-2-pyridineethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a pyridine ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trichloromethyl)-2-pyridineethanol typically involves the reaction of 2-pyridineethanol with trichloromethylating agents under controlled conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Alpha-(Trichloromethyl)-2-pyridineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives.
Scientific Research Applications
Alpha-(Trichloromethyl)-2-pyridineethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which alpha-(Trichloromethyl)-2-pyridineethanol exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Alpha-(Trichloromethyl)-2-pyridineethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a pyridine ring with a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its combination of a trichloromethyl group with a pyridine ring and an ethanol moiety, which imparts distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
10129-55-2 |
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Molecular Formula |
C8H8Cl3NO |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4,7,13H,5H2 |
InChI Key |
FUKQVPBVURQUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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